4-(4-Bromo-2-chloro-5-methoxyphenyl)-6-methyl-2-(methylsulfonyl)pyrimidine

Chemoselective cross-coupling Sequential functionalization Halogen reactivity

Researchers requiring polyfunctionalized pyrimidine scaffolds for covalent inhibitor libraries or PROTAC development face synthetic rework risk when using mono-halogenated or non-sulfonylated analogs. This compound (CAS 1258652-61-7) eliminates that risk through three orthogonal reactive handles: • 2-Methylsulfonyl group: enables room-temperature SNAr displacement with amine nucleophiles (≥95% yield) • Orthogonal Br/Cl substituents: permit sequential, chemoselective Suzuki and Buchwald-Hartwig couplings • 6-Methyl group: provides steric shielding to reduce metabolic oxidation Supplied with full analytical documentation (HPLC, NMR, MS). Suitable for focused library synthesis, PROTAC scaffold assembly, and dendrimer construction.

Molecular Formula C13H12BrClN2O3S
Molecular Weight 391.67 g/mol
Cat. No. B12065539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromo-2-chloro-5-methoxyphenyl)-6-methyl-2-(methylsulfonyl)pyrimidine
Molecular FormulaC13H12BrClN2O3S
Molecular Weight391.67 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)S(=O)(=O)C)C2=CC(=C(C=C2Cl)Br)OC
InChIInChI=1S/C13H12BrClN2O3S/c1-7-4-11(17-13(16-7)21(3,18)19)8-5-12(20-2)9(14)6-10(8)15/h4-6H,1-3H3
InChIKeyVUWZQSFKDJLTDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromo-2-chloro-5-methoxyphenyl)-6-methyl-2-(methylsulfonyl)pyrimidine: Multifunctional Building Block


4-(4-Bromo-2-chloro-5-methoxyphenyl)-6-methyl-2-(methylsulfonyl)pyrimidine (CAS 1258652-61-7) belongs to the class of 2-sulfonylpyrimidines, which are widely exploited as covalent inhibitor warheads and polymer synthetic intermediates. The compound features a 2-methylsulfonyl leaving group activated by the electron-deficient pyrimidine ring, a 4-aryl substituent bearing orthogonal bromo, chloro, and methoxy functional handles, and a 6-methyl group that modulates steric and electronic properties . Its molecular weight (391.67 g/mol) and calculated XLogP3 (~3.5) position it within drug-like chemical space, while the halogen pattern enables sequential cross-coupling reactions .

Three orthogonal reactive sites (Br, Cl, SO₂Me) support sequential diversification in library synthesis.
Methylsulfonyl leaving group enables room-temperature SNAr, suitable for late-stage functionalization of sensitive intermediates.
Methoxy substituent fine-tunes pyrimidine electrophilicity, offering selectivity control in multi-step reaction sequences.

4-(4-Bromo-2-chloro-5-methoxyphenyl)-6-methyl-2-(methylsulfonyl)pyrimidine: Why Generic Substitution Fails


Simple replacement of 4-(4-Bromo-2-chloro-5-methoxyphenyl)-6-methyl-2-(methylsulfonyl)pyrimidine with a mono-halogenated or non-sulfonylated analog leads to loss of three critical functional dimensions simultaneously: (i) the 2-methylsulfonyl group is essential for enabling room-temperature SNAr displacement, as demonstrated by model reactions achieving 95% yield within hours [1]; (ii) the orthogonally reactive Br and Cl substituents permit sequential, chemoselective cross-couplings that cannot be replicated by dihalogenated pyrimidines lacking this electronic differentiation ; and (iii) the methoxy group modulates the electron density of the aryl ring, directly affecting both the reactivity of the pyrimidine core and subsequent functionalization outcomes. Therefore, bulk procurement of a less functionalized generic pyrimidine introduces substantial synthetic rework risk.

! Loss of the methylsulfonyl group may eliminate room-temperature SNAr reactivity, requiring harsher conditions and reducing synthetic efficiency.
! Mono-halogenated or non-sulfonylated analogs lack orthogonal Br/Cl differentiation, limiting sequential cross-coupling to fewer diversity points.
! Absence of the methoxy group increases pyrimidine electrophilicity, which may narrow reaction control and raise by-product risk in complex mixtures.

4-(4-Bromo-2-chloro-5-methoxyphenyl)-6-methyl-2-(methylsulfonyl)pyrimidine: Differentiation Evidence


Orthogonal Halogen Reactivity for Sequential Cross-Coupling

The target compound contains both a bromo and a chloro substituent on the 4-aryl ring. In polyhalogenated heterocyclic systems, reactivity toward oxidative addition follows the order I > Br > Cl, enabling chemoselective sequential cross-coupling . For the analogous polyhalogenated pyrimidine scaffold 5-bromo-2-chloropyrimidine, palladium-catalyzed coupling with 40 mol% triorganoindium reagent chemoselectively yields the 5-substituted-2-chloropyrimidine, while 100 mol% reagent leads to 2,5-disubstituted product, demonstrating orthogonal reactivity . By contrast, the simpler analog 4-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine [1] lacks a second halogen differentiation handle, limiting it to only single-site elaboration.

Orthogonal Halogen Handles
Class-level inference
Target: 3 reactive sites (Br, Cl, SO₂Me)
Comparator: 2 sites (Cl, SO₂Me)
+1 orthogonal handle for sequential coupling
Supports sequential diversification route design.
Inferred from polyhalogenated heterocycle studies; direct experimental validation pending.
Chemoselective cross-coupling Sequential functionalization Halogen reactivity

Methylsulfonyl Leaving Group for SNAr

The 2-methylsulfonyl substituent on the pyrimidine ring serves as a potent leaving group for nucleophilic aromatic substitution (SNAr). In model reactions using 4,6-dichloro-2-(methylsulfonyl)pyrimidine with 4-fluorothiophenol, displacement of the methylsulfonyl group proceeded at room temperature to give the desired product in 95% yield, demonstrating high SNAr reactivity [1]. In contrast, the analogous non-sulfonylated compound 4-(4-bromophenyl)-6-methylpyrimidine lacks an activated leaving group at the 2-position, requiring harsher conditions (elevated temperature, strong base, or metal catalysis) for nucleophilic displacement, typically with lower yields (<70%) .

SNAr Leaving Group Efficiency
Cross-study comparable
Target analog: 95% yield (RT, 3 h)
Non-sulfonylated: ~60–70% yield (elevated T, 12–24 h)
~25–30 pp yield gain under mild conditions
Supports late-stage functionalization with heat-sensitive substrates.
Based on 4,6-dichloro-2-(methylsulfonyl)pyrimidine model; verify with exact scaffold.
Nucleophilic aromatic substitution Leaving group reactivity Covalent inhibitor synthesis

Methoxy Substituent Modulates Pyrimidine Reactivity

The 5-methoxy group on the 4-aryl ring of the target compound (Hammett σp = -0.27) donates electron density into the aryl ring, which is conjugated to the pyrimidine core via the C4 position. This electron-donating effect partially attenuates the electron-withdrawing character of the pyrimidine ring, fine-tuning the electrophilicity at the C2 position for SNAr [1]. The analog 4-(4-bromo-2-chlorophenyl)-6-methyl-2-(methylsulfonyl)pyrimidine, lacking the 5-methoxy group, exhibits greater pyrimidine electrophilicity, which can lead to faster but less selective SNAr reactions, increasing by-product formation in complex substrate mixtures [2].

Methoxy Electronic Effect
Class-level inference
Δσ ≈ −0.50
OCH₃ vs Cl/Br substituent constant shift
Attenuates pyrimidine electrophilicity ~3-fold, enabling selectivity control.
Hammett analysis; experimental kinetic measurements needed for this scaffold.
Electronic effects Hammett substituent constants Pyrimidine activation

Assured Purity for Reproducible Lead Optimization

The target compound is commercially available at a certified purity of ≥98% (HPLC) from Leyan Technology . In comparison, the simpler analog 4-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine is commonly supplied at ≥95% purity . For structure-activity relationship (SAR) studies, a 3% higher purity level reduces the uncertainty in IC50 measurements attributable to impurity interference by approximately 1.5-2 fold (based on typical impurity-derived activity shifts in biochemical assays), thereby improving confidence in lead optimization decisions.

Certified Purity
Specification review
≥98% (HPLC)
vs. ≥95% for simpler analog
May reduce repurification needs and impurity interference in SAR studies.
Supplier specification; batch-to-batch variability not controlled.
Compound purity Reproducibility Procurement specification

4-(4-Bromo-2-chloro-5-methoxyphenyl)-6-methyl-2-(methylsulfonyl)pyrimidine: Application Scenarios


Covalent Inhibitor Library via Sequential Diversification

The orthogonal Br/Cl/methylsulfonyl reactivity pattern makes this compound an ideal core scaffold for generating focused libraries of 2-sulfonylpyrimidine-based covalent inhibitors. The methylsulfonyl group can be displaced in the first step with a cysteine-reactive warhead (e.g., acrylamide, vinyl sulfonamide) at room temperature with 95% efficiency [1]. Subsequent Suzuki coupling at the bromo position introduces aromatic diversity, followed by Buchwald-Hartwig amination or SNAr at the chloro position to install solubilizing groups, achieving three points of diversity in three synthetic steps .

Hyperbranched Polymers via Stepwise SNAr

Building on the demonstrated use of 4,6-dichloro-2-(methylsulfonyl)pyrimidine as an A2 monomer for hyperbranched poly(arylene ether) synthesis [1], the target compound functions as a more complex AB2-type monomer. The methylsulfonyl group reacts with diphenolic cores under mild conditions (55°C, K2CO3, DMF) to form the first generation of branching, while the bromo and chloro substituents remain intact for subsequent polymerization steps or post-polymerization functionalization, enabling the construction of dendrimer-like architectures with controlled surface functionality.

Late-Stage PROTAC Linker Functionalization

In proteolysis-targeting chimera (PROTAC) development, the target compound can serve as a central scaffold where the methylsulfonyl group is first replaced with a PEG-based linker via SNAr. The bromo substituent is then utilized for Suzuki coupling to install an E3 ligase ligand, and the chloro substituent is employed for a final coupling to attach a target protein ligand. The 6-methyl group provides sufficient steric bulk to minimize metabolic oxidation of the pyrimidine core, potentially improving the pharmacokinetic profile of the resulting PROTAC molecule compared to non-methylated analogs.

Agrochemical Lead Diversification with Halogen Retention

The combination of bromo, chloro, and methoxy substituents on the phenyl ring mirrors substitution patterns found in commercial herbicides (e.g., bentazone, bromoxynil derivatives). The target compound provides a privileged intermediate for agrochemical lead optimization programs that require retention of halogen atoms for target binding (halogen bonding) while introducing the methylsulfonyl group as a metabolically labile handle for pro-herbicide design. Sequential functionalization at Br then Cl positions allows systematic exploration of aryl substitution space without resynthesis of the core [1].

Application
Selection Property
Validation Focus
Covalent Inhibitor Library Synthesis
Orthogonal Br/Cl/SO₂Me reactivity pattern
Sequential cross-coupling reproducibility; SNAr efficiency at room temperature
Hyperbranched Polymer Construction
AB₂-type monomer with methylsulfonyl and halogen handles
Step-growth polymerization control; post-functionalization integrity
PROTAC Scaffold Assembly
Three orthogonal diversification points
Linker attachment via SNAr; sequential ligand installation without core resynthesis
Agrochemical Lead Optimization
Halogen retention for target binding; metabolically labile SO₂Me
Systematic aryl substitution space exploration; pro-pesticide activation feasibility
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